molecular formula C20H23N3O5 B5265763 N-(3,4-DIMETHOXYPHENYL)-N'-[4-(MORPHOLINOCARBONYL)PHENYL]UREA

N-(3,4-DIMETHOXYPHENYL)-N'-[4-(MORPHOLINOCARBONYL)PHENYL]UREA

Cat. No.: B5265763
M. Wt: 385.4 g/mol
InChI Key: IUEGGXRUIAFQGB-UHFFFAOYSA-N
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Description

“N-(3,4-DIMETHOXYPHENYL)-N’-[4-(MORPHOLINOCARBONYL)PHENYL]UREA” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of both dimethoxyphenyl and morpholinocarbonyl groups suggests potential biological activity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,4-DIMETHOXYPHENYL)-N’-[4-(MORPHOLINOCARBONYL)PHENYL]UREA” typically involves the reaction of 3,4-dimethoxyaniline with 4-isocyanatophenyl morpholine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The reaction mechanism involves the nucleophilic attack of the amine group on the isocyanate, forming the urea linkage.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts or additives may be used to enhance the reaction rate and yield. Purification of the final product is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions may target the urea linkage or the aromatic rings, leading to various reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or alkyl groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery.

Medicine

Industry

In the industrial sector, the compound may be used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of “N-(3,4-DIMETHOXYPHENYL)-N’-[4-(MORPHOLINOCARBONYL)PHENYL]UREA” depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity. The morpholine ring can enhance binding affinity and specificity, while the dimethoxyphenyl group may contribute to the overall pharmacophore.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-DIMETHOXYPHENYL)-N’-PHENYLUREA
  • N-(3,4-DIMETHOXYPHENYL)-N’-[4-(METHYLCARBONYL)PHENYL]UREA

Uniqueness

The unique combination of the dimethoxyphenyl and morpholinocarbonyl groups distinguishes “N-(3,4-DIMETHOXYPHENYL)-N’-[4-(MORPHOLINOCARBONYL)PHENYL]UREA” from other urea derivatives. This structural uniqueness may confer specific biological activities and chemical reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[4-(morpholine-4-carbonyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c1-26-17-8-7-16(13-18(17)27-2)22-20(25)21-15-5-3-14(4-6-15)19(24)23-9-11-28-12-10-23/h3-8,13H,9-12H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEGGXRUIAFQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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